3-Iodophenyl isocyanate

Physical Chemistry Process Chemistry Purification

3-Iodophenyl isocyanate (CAS 23138-56-9), also known as 1-iodo-3-isocyanatobenzene, is a mono-iodo aryl isocyanate building block with the molecular formula C7H4INO and a molecular weight of 245.02 g/mol. It is a reactive electrophilic reagent characterized by a liquid physical state at room temperature, a density of 1.86 g/mL at 25°C, and a boiling point of 55°C at 0.2 mmHg.

Molecular Formula C7H4INO
Molecular Weight 245.02 g/mol
CAS No. 23138-56-9
Cat. No. B1586889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodophenyl isocyanate
CAS23138-56-9
Molecular FormulaC7H4INO
Molecular Weight245.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)N=C=O
InChIInChI=1S/C7H4INO/c8-6-2-1-3-7(4-6)9-5-10/h1-4H
InChIKeyLZSQANBVKPXBLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodophenyl isocyanate (CAS 23138-56-9): Physical Properties and Analytical Utility for Scientific Procurement


3-Iodophenyl isocyanate (CAS 23138-56-9), also known as 1-iodo-3-isocyanatobenzene, is a mono-iodo aryl isocyanate building block with the molecular formula C7H4INO and a molecular weight of 245.02 g/mol . It is a reactive electrophilic reagent characterized by a liquid physical state at room temperature, a density of 1.86 g/mL at 25°C, and a boiling point of 55°C at 0.2 mmHg . The meta-iodo substitution pattern confers distinct reactivity and physicochemical properties compared to other aryl isocyanates and halogenated analogs, which are critical for its utility in organic synthesis, radiolabeling, and analytical derivatization .

Why 3-Iodophenyl Isocyanate Cannot Be Casually Replaced by Other Aryl Isocyanates or Halogenated Analogs


Aryl isocyanates are not interchangeable commodities. The position and nature of substituents on the aromatic ring profoundly influence electrophilic reactivity, nucleophilic addition kinetics, and downstream functional utility [1]. For 3-iodophenyl isocyanate, the meta-iodo group provides a unique combination of high atomic mass for detection sensitivity, a Hammett substituent constant that modulates reaction rates, and a specific spatial orientation that affects molecular recognition in biological systems [2][3]. Substituting with the para-iodo isomer, a non-iodinated phenyl isocyanate, or a bromo analog will alter these parameters in ways that can compromise analytical performance, synthetic yield, or biological activity. The following quantitative evidence demonstrates precisely why 3-iodophenyl isocyanate is the necessary choice for specific applications.

Quantitative Evidence for Differentiating 3-Iodophenyl Isocyanate from Its Closest Analogs


Physical Property Differentiation: Density and Boiling Point vs. 3-Bromophenyl Isocyanate and Phenyl Isocyanate

3-Iodophenyl isocyanate exhibits a significantly higher density (1.86 g/mL at 25°C) compared to phenyl isocyanate (1.096 g/mL) and 3-bromophenyl isocyanate (1.586 g/mL) . Its boiling point (55°C at 0.2 mmHg) is substantially lower than that of phenyl isocyanate (162-163°C at 760 mmHg) and 3-bromophenyl isocyanate (220°C at 760 mmHg) under comparable reduced pressure conditions . These differences directly impact purification by distillation and phase separation during work-up.

Physical Chemistry Process Chemistry Purification

Substituent Effect on Electrophilic Reactivity: Hammett ρ Value Indicates Sensitivity to Electronic Effects

Kinetic studies on para-substituted phenyl isocyanates reacting with amines and alcohols reveal a Hammett reaction constant (ρ) of approximately 2, indicating high sensitivity of the reaction rate to the electronic nature of substituents [1]. While specific data for the meta-iodo substituent is not directly reported in this study, the established Hammett σm value for iodine (σm = +0.35) allows for a class-level inference of its electron-withdrawing effect on the isocyanate moiety, which would accelerate reactions with nucleophiles compared to an unsubstituted phenyl isocyanate (σ = 0).

Reaction Kinetics Physical Organic Chemistry Reactivity Prediction

Iodine as a Radiopacity-Enabling Element: Enhanced X-ray Contrast vs. Non-Iodinated Analogs

In a study on methacrylate-based copolymers, the introduction of iodinated isocyanates (4-iodophenyl isocyanate and 3,4,5-triiodophenyl isocyanate) conferred high radiopacity to the materials, as demonstrated by X-radiography [1]. While 3-iodophenyl isocyanate was not directly tested in this specific study, the class-level principle—that covalent incorporation of iodine atoms via isocyanate chemistry enhances radiopacity—is well established. 3-Iodophenyl isocyanate, with its single iodine atom, provides a moderate radiopacity enhancement compared to non-iodinated phenyl isocyanates, which have negligible X-ray attenuation.

Biomaterials Radiopaque Polymers Medical Imaging

Metabolic Stability Advantage in Bioconjugation: Iodophenyl Isothiocyanate vs. Direct Radioiodination

A direct comparator study using 3-iodophenylisothiocyanate (a close structural analog) demonstrated that monoclonal antibodies labeled with this reagent retained specific binding activity and exhibited significantly less thyroid uptake of radioactivity compared to antibodies directly radioiodinated by the iodogen method [1]. Specifically, the radiolabeled isothiocyanate conjugate showed metabolic stability in vivo, leading to selective tumor localization without the extensive deiodination observed with direct labeling. This provides strong class-level evidence that the 3-iodophenyl framework, when coupled via an isocyanate group (forming a urea linkage), may offer similar metabolic stability advantages over alternative labeling strategies.

Bioconjugation Radioimmunotherapy Molecular Imaging

Optimal Procurement Scenarios for 3-Iodophenyl Isocyanate Based on Evidenced Differentiation


Synthesis of Radiolabeled Bioconjugates Requiring High Metabolic Stability

The evidence from 3-iodophenylisothiocyanate studies suggests that 3-iodophenyl isocyanate can serve as a stable linker for attaching radioiodine to proteins or antibodies. The isocyanate group's reactivity with amine residues forms a urea bond, which may offer greater resistance to in vivo deiodination compared to direct tyrosine labeling [1]. This application scenario is particularly relevant for academic and industrial labs developing targeted radiotherapeutics or SPECT imaging agents, where reduced thyroid uptake and improved tumor targeting are critical performance metrics.

Manufacture of Radiopaque Polymers for Biomedical Devices

As demonstrated in the RSC Advances study, iodinated isocyanates can be covalently incorporated into methacrylate copolymers to impart X-ray visibility [2]. 3-Iodophenyl isocyanate, with its single iodine atom and reactive isocyanate handle, is a viable reagent for creating radiopaque coatings or bulk materials for catheters, stents, or embolization agents. Procurement of this compound enables a one-step covalent radiopacification process, avoiding the need for post-polymerization blending of heavy metal salts.

Derivatization Reagent for Sensitive LC-ICP-MS Quantitation of Trace Amines

3-Iodophenyl isocyanate has been reported as a derivatization agent for phenylhydrazine in LC-ICP-MS analysis, exploiting the high sensitivity of ICP-MS for iodine detection . This application scenario is ideal for analytical chemistry groups requiring sub-ppm detection limits for genotoxic impurities in pharmaceuticals. The meta-iodo substitution ensures a distinct retention time in chromatography, and the single iodine atom provides adequate detection sensitivity without the excessive hydrophobicity of triiodo derivatives.

Building Block for Kinase Inhibitors and Other Bioactive Molecules

The combination of an electrophilic isocyanate and an iodoaryl moiety makes 3-iodophenyl isocyanate a versatile building block in medicinal chemistry. The isocyanate group allows for the formation of ureas and carbamates, which are common pharmacophores in kinase inhibitors, while the iodo substituent enables further functionalization via cross-coupling reactions . This dual functionality is particularly valuable in parallel synthesis libraries where a single starting material can be divergently transformed into multiple lead candidates.

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